A Technical Guide to the Physicochemical Properties of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide
A Technical Guide to the Physicochemical Properties of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a heterocyclic compound belonging to the pyrazine N-oxide class. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as versatile intermediates for the synthesis of more complex molecular architectures. The specific combination of functional groups—an amino group, a nitrile, a reactive chloromethyl moiety, and an N-oxide—imparts a unique electronic and steric profile, making it a valuable building block.
This technical guide provides a comprehensive analysis of the known physicochemical properties of this compound. Understanding these characteristics is paramount for its effective handling, storage, and application in synthetic chemistry and early-stage drug development. The guide synthesizes available experimental data and computational predictions to offer a holistic view of the molecule's behavior. Furthermore, it outlines robust, field-proven experimental protocols for the validation and characterization of its key properties, grounding theoretical knowledge in practical application.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide include a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The N-oxide at position 4 significantly alters the electronic properties of the ring, influencing its reactivity and intermolecular interactions. The ring is further substituted with an amino group at position 3, a nitrile at position 2, and a chloromethyl group at position 6. The chloromethyl group is a notable feature, acting as a reactive electrophilic handle for further synthetic modifications.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 40127-89-7 | [1][2][3][4] |
| Molecular Formula | C6H5ClN4O | [1][3][4] |
| Molecular Weight | 184.58 g/mol | [1][2][4] |
| Synonyms | 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide; 2-Amino-5-(chloromethyl)pyrazine-3-carbonitrile 1-oxide | [1][2][3] |
| InChI Key | WFVMXQJFTZCDPJ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(N=C(C(=N1)[O-])N)C#N | Not directly from search results, but consistent with structure. |
Physicochemical Properties: A Consolidated View
A compound's utility in a research or development setting is dictated by its physical and chemical properties. These parameters influence everything from reaction kinetics and purification strategies to formulation and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Summary of Physicochemical Data
The following table consolidates the available experimental and computationally predicted data for 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. It is critical for researchers to recognize the distinction between predicted values, which provide valuable estimations, and experimental data, which represent empirical observation.
Table 2: Summary of Physicochemical Properties
| Property | Value | Type | Source(s) |
|---|---|---|---|
| Melting Point | 144-146 °C | Experimental (lit.) | [1][4] |
| Boiling Point | 594.4 °C at 760 mmHg | Predicted | [1][4] |
| Density | 1.588 g/cm³ | Predicted | [1][4] |
| Solubility in DMSO | 100 mg/mL (clear, brown solution) | Experimental | [1][4] |
| Water Solubility | Data not available | - | |
| Lipophilicity (XLogP3) | 1.28 | Predicted | [1] |
| pKa | -0.72 ± 0.53 | Predicted | [4] |
| Polar Surface Area (PSA) | 88.16 Ų | Predicted | [1] |
| Refractive Index | 1.68 | Predicted |[1] |
Expert Analysis of Key Parameters
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Physical State and Thermal Properties: With a literature-reported melting point of 144-146 °C, the compound is a solid at standard ambient temperature and pressure.[1][4] This relatively high melting point is indicative of a stable crystal lattice with significant intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the N-oxide and nitrile moieties.
-
Solubility Profile: The high solubility in dimethyl sulfoxide (DMSO) is a key practical characteristic, as DMSO is a standard solvent for creating stock solutions for biological screening and chemical reactions.[1][4] The absence of aqueous solubility data is a significant gap. Given the predicted XLogP of 1.28, which suggests a balance between hydrophilicity and lipophilicity, some degree of aqueous solubility might be expected, though it may be low. This property is critical for physiological and environmental applications and must be determined experimentally.
-
Lipophilicity (logP): The predicted XLogP3 value of 1.28 suggests that the compound has moderate lipophilicity.[1] In drug discovery, a logP in the range of 1-3 is often considered favorable for passive diffusion across cell membranes. This value provides a preliminary indication that the molecule possesses a reasonable balance for potential bioavailability, though this must be confirmed with experimental logD (logP at a specific pH) measurements.
-
Ionization Constant (pKa): The predicted pKa of -0.72 is for the most basic site, likely one of the ring nitrogens.[4] This very low value indicates that the compound is a very weak base and would be predominantly in its neutral form at physiological pH (7.4). This has significant implications for its solubility, receptor binding, and membrane permeability, as the charge state of a molecule governs these behaviors.
-
Stability and Reactivity: The recommended storage condition of -20°C suggests that the compound may have limited long-term stability at room temperature.[1] The primary source of this instability is likely the chloromethyl group, which is a potent alkylating agent susceptible to nucleophilic substitution reactions (e.g., hydrolysis or reaction with amines). This reactivity is also its primary asset for synthetic utility, allowing it to be easily coupled with other molecules.
Methodologies for Experimental Characterization
To ensure scientific rigor, computational predictions must be validated through robust experimentation. The following protocols are presented as self-validating systems, incorporating principles of accuracy, precision, and reproducibility.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: This method is the gold standard for determining thermodynamic equilibrium solubility. The goal is to saturate a specific solvent with the compound over a sufficient period to ensure that the measured concentration represents the true solubility limit, not a transient, supersaturated state. The choice of a buffered aqueous solution is critical for ionizable compounds, as solubility can be highly pH-dependent.
Step-by-Step Methodology:
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Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample in a suitable solvent (e.g., DMSO or mobile phase) and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve with known concentrations must be used for accurate quantification.[5][6]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Lipophilicity (logP) Determination (Shake-Flask Method)
Causality: This protocol directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), which serves as a surrogate for biological membranes. Pre-saturation of the solvents is essential to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Compound Addition: Prepare a stock solution of the compound in one of the phases (e.g., the aqueous buffer).
-
Partitioning: Add a known volume of the compound solution to a vial containing a known volume of the other pre-saturated phase (typically a 1:1 volume ratio).
-
Equilibration: Shake the vial for a set period (e.g., 1-3 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Sample each phase and determine the compound's concentration in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = C_oct / C_aq. The final value is expressed as logP.[5]
Safety, Handling, and Storage
Based on aggregated GHS information, 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is classified as harmful if swallowed (H302).[1] Standard laboratory precautions, including the use of a lab coat, safety glasses, and gloves, should be employed during handling.
-
Storage: The compound should be stored at -20°C in a tightly sealed container to minimize degradation, particularly hydrolysis of the chloromethyl group.[1]
-
Handling: Due to its potential as an alkylating agent, inhalation of dust and skin contact should be avoided. All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a solid, crystalline compound with moderate predicted lipophilicity and high solubility in DMSO. Its key chemical features, particularly the reactive chloromethyl group, make it a valuable but potentially unstable intermediate that requires cold storage. While computational data provides a strong foundational understanding of its properties, this guide underscores the necessity of experimental validation for critical parameters like aqueous solubility and logP to fully enable its application in drug discovery and chemical research. The provided protocols offer a clear pathway for researchers to obtain this vital data with high scientific integrity.
References
-
Chapter 1: Physicochemical Properties - The Royal Society of Chemistry. [Link]
-
Physico-chemical Properties of Solid Drugs: A Review - Asian Journal of Pharmacy and Technology. [Link]
Sources
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- 3. 3-Amino-6-(Chloromethyl)-2-pyrazinecarbonitrile 4-oxide [cymitquimica.com]
- 4. 3-AMINO-6-(CHLOROMETHYL)-2-PYRAZINECARBONITRILE 4-OXIDE CAS#: 40127-89-7 [m.chemicalbook.com]
- 5. books.rsc.org [books.rsc.org]
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